molecular formula C22H28N2O3S2 B2481212 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207040-44-5

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2481212
CAS No.: 1207040-44-5
M. Wt: 432.6
InChI Key: MLZVFCNTVAOEIA-UHFFFAOYSA-N
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Description

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a tetrahydroisoquinoline (TIQ) core modified with a propylsulfonyl group at the 2-position and a cyclopentane-carboxamide moiety bearing a thiophen-2-yl substituent at the 7-position. However, specific biological data for this compound remain undisclosed in publicly available literature.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-2-14-29(26,27)24-12-9-17-7-8-19(15-18(17)16-24)23-21(25)22(10-3-4-11-22)20-6-5-13-28-20/h5-8,13,15H,2-4,9-12,14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZVFCNTVAOEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process, utilizing various organic reactions. The process might begin with the formation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group through sulfonylation. Subsequent steps involve cyclopentane carboxamide formation and the incorporation of the thiophene ring via a cyclization reaction.

Reaction Conditions
  • Temperature: Moderate to high (60-100°C)

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF)

  • Catalysts: Acid or base catalysts, depending on the step

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, potentially utilizing continuous flow reactors for efficient large-scale production. The optimization of reaction conditions and the use of robust catalysts or enzymatic methods can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: : Introduces or modifies functional groups.

  • Reduction: : Typically used to remove oxygen atoms or to saturate bonds.

  • Substitution: : Functional groups are replaced with others to create derivatives.

Common Reagents and Conditions
  • Oxidation: : Oxidizing agents like KMnO4 or H2O2.

  • Reduction: : Reducing agents like LiAlH4 or NaBH4.

  • Substitution: : Halides or other nucleophiles in the presence of appropriate catalysts.

Major Products

The products vary based on the reaction but typically include modified versions of the initial compound with different functional groups, enhancing its application in diverse research areas.

Scientific Research Applications

Chemistry
  • Used as a precursor for synthesizing more complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology
  • Used in studying the interactions of sulfonyl compounds with biological systems.

Medicine
  • Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.

Industry
  • Utilized in the development of novel materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, often proteins or enzymes, in biological systems. The propylsulfonyl and tetrahydroisoquinoline groups play crucial roles in binding to active sites, modulating pathways related to cell signaling, and enzyme inhibition.

Comparison with Similar Compounds

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

This analog replaces the propylsulfonyl group with a thiophene-2-carbonyl substituent and substitutes the cyclopentane ring with a cyclopropane (Table 1).

  • Safety Profile : Requires stringent handling precautions (e.g., P201: "Use only outdoors or in a well-ventilated area"), suggesting higher reactivity or toxicity risks than the target compound .

N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide

  • Synthetic Methodology : Synthesized via Pd-mediated coupling using Cs₂CO₃ and I₂ in acetonitrile, contrasting with the target compound’s undisclosed synthesis route .

Data Tables

Research Findings and Implications

Electronic and Steric Effects

  • The propylsulfonyl group in the target compound likely enhances solubility and metabolic stability compared to the thiophene-carbonyl analog, as sulfonyl groups are highly polar and resistant to oxidative degradation .

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline moiety linked to a cyclopentanecarboxamide through a propylsulfonyl group. Its molecular formula is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S with a molecular weight of approximately 402.5 g/mol. The structural complexity of this compound suggests potential for various interactions at the molecular level, influencing its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonyl group may facilitate binding to target proteins, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline structure is known to interact with neurotransmitter systems, which could influence its pharmacological effects.

1. Pharmacological Effects

Research indicates that compounds with similar structures often display a range of pharmacological effects including:

  • Norepinephrine-Dopamine Reuptake Inhibition : Analogous compounds have been shown to act as norepinephrine-dopamine reuptake inhibitors (NDRIs), which may enhance dopaminergic signaling in the brain .
  • Kinase Inhibition : Some derivatives exhibit potent inhibition of kinases such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), which are crucial in various cellular processes including immune response and signal transduction .

2. Case Studies

A number of studies have investigated the biological activity of related compounds:

  • A study on thiopropamine, an analogue with structural similarities, demonstrated its role as a stimulant and potential NDRI . This suggests that the target compound may share similar stimulant properties.
  • Another research highlighted the fungicidal activity of related sulfonamide compounds against various pathogens, indicating that structural modifications can lead to enhanced biological efficacy .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameActivity TypeEC50 Value (mg/L)Reference
ThiopropamineNorepinephrine-Dopamine Reuptake InhibitorNot specified
Compound 4fFungicidal Activity1.96
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6-dihydronaphthalene-2-sulfonamideKinase InhibitorNot specified

Q & A

Q. What are the critical steps in synthesizing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can purity be ensured?

The synthesis involves:

  • Multi-step organic reactions : Sequential coupling of the tetrahydroisoquinoline core with thiophene and cyclopentane moieties, followed by sulfonylation .
  • Protecting groups : Use of temporary protecting groups (e.g., Boc) to prevent undesired side reactions during sulfonylation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound (purity >95%) .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, IR spectroscopy, and mass spectrometry .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : Assign proton and carbon environments to verify connectivity of the tetrahydroisoquinoline, thiophene, and cyclopentane groups .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • Chromatography : Use HPLC to assess purity and identify impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Condition screening : Test solvents (e.g., acetonitrile, DMF), catalysts (e.g., Pd for coupling reactions), and temperatures to maximize efficiency .
  • Real-time monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation .
  • Scale-up adjustments : Optimize stirring rates and solvent volumes for reproducibility at larger scales .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Orthogonal assays : Validate enzyme inhibition (e.g., acetylcholinesterase) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding interactions and explain discrepancies between in vitro and cellular results .
  • Dose-response studies : Establish EC50_{50}/IC50_{50} curves to clarify potency thresholds .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the thiophene ring to modulate electronic properties and binding affinity .
  • Bioisosteric replacement : Replace the cyclopentane moiety with a cyclohexane or bridged bicyclic system to improve metabolic stability .
  • Prodrug approaches : Add hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .

Q. How can researchers address solubility challenges in in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to increase aqueous solubility .
  • Salt formation : Convert the free base to a hydrochloride or mesylate salt for improved pharmacokinetics .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

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